(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

Description

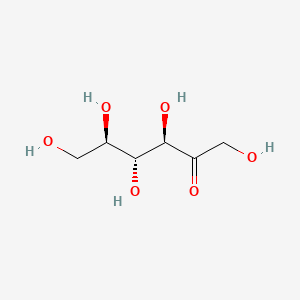

(3R,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one, commonly known as D-psicose or D-allulose, is a rare ketohexose and a C3 epimer of D-fructose . It shares the molecular formula C₆H₁₂O₆ (molar mass: 180.16 g/mol) with other hexoses but is distinguished by its stereochemistry at the C3, C4, and C5 positions . As a monosaccharide, it exists in both open-chain and cyclic forms, though its open-chain configuration dominates in solution .

D-Psicose is enzymatically synthesized from D-fructose or D-glucose via epimerization, often using immobilized ketose 3-epimerases . It is recognized for its low caloric content (~0.4 kcal/g) and unique physiological properties, including glycemic control and antioxidant activity, making it a promising sucrose substitute in functional foods and pharmaceuticals .

Properties

IUPAC Name |

(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-PUFIMZNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018792, DTXSID201337628 | |

| Record name | DL-Psicose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Psicose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-68-8, 23140-52-5 | |

| Record name | D-Psicose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Psicose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psicose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023140525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psicose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-Psicose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Psicose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Psicose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-PSICOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCC18LNG3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PSICOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRF88IOA7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

D-mannitol can be synthesized through the hydrogenation of fructose or glucose. The reaction typically involves the use of a nickel catalyst under high pressure and temperature conditions. The hydrogenation process converts the carbonyl group of the sugar into a hydroxyl group, resulting in the formation of D-mannitol .

Industrial Production Methods

Industrial production of D-mannitol often involves the extraction from natural sources such as seaweed, fungi, and bacteria. The extraction process includes steps like fermentation, crystallization, and purification to obtain high-purity D-mannitol .

Chemical Reactions Analysis

Oxidation Reactions

D-psicose undergoes oxidation primarily at the ketone group and hydroxyl-bearing carbons. Key reactions include:

‡ The ketone group in D-psicose does not tautomerize to form an aldehyde, rendering it non-reactive toward classical reducing sugar tests .

Reduction Reactions

Reduction of the ketone group yields sugar alcohols:

| Reagent | Conditions | Product | Specific Rotation | Reference |

|---|---|---|---|---|

| NaBH₄ | Aqueous, room temp | Allitol (C₆H₁₄O₆) | +4.5° (c = 1, H₂O) | |

| H₂/Pd-BaSO₄ | High pressure, heat | Epimeric mixture of hexitols | Not reported |

Isomerization

D-psicose participates in keto-enol tautomerism under alkaline conditions, leading to epimerization:

| Condition | Catalyst | Product | Equilibrium Ratio (Psicose:Others) | Reference |

|---|---|---|---|---|

| pH 10–12 | None | D-fructose, D-tagatose | 3:1:1 | |

| Enzymatic (Epimerase) | pH 7.4, 37°C | D-fructose | >90% conversion |

Enzymatic Reactions in Metabolism

D-psicose is a substrate in several metabolic pathways:

Acid-Catalyzed Dehydration

Under acidic conditions, D-psicose undergoes dehydration to form hydroxymethylfurfural (HMF):

| Acid | Temperature | HMF Yield (%) | Byproducts | Reference |

|---|---|---|---|---|

| HCl (0.1 M) | 120°C, 1 hr | 38 ± 2 | Levulinic acid, formic acid | |

| H₃PO₄ (0.2 M) | 100°C, 2 hr | 22 ± 3 | Unidentified dimers |

Comparative Reactivity with D-Glucose

Key Research Findings

-

Thermal Stability : D-psicose decomposes at 109°C, lower than D-fructose (120°C), due to its strained chair conformation .

-

Enzymatic Specificity : Psicose-3-epimerase exhibits 8-fold higher affinity for D-psicose than D-tagatose (Km = 2.5 mM vs. 20 mM) .

-

Industrial Relevance : Acid-catalyzed HMF production from D-psicose achieves 38% yield, making it a potential feedstock for bio-based polymers.

Scientific Research Applications

Low-Calorie Sweetener

D-Psicose is recognized for its low-caloric value compared to traditional sugars. It has about 70% of the sweetness of sucrose but only 0.2 kcal/g, making it an attractive option for low-calorie and sugar-free products. Its use as a sweetener can help in managing weight and reducing caloric intake without sacrificing taste.

Glycemic Index

D-Psicose has a low glycemic index (GI), which means it does not significantly raise blood glucose levels after consumption. This property makes it suitable for diabetic diets and for products aimed at individuals seeking to manage their blood sugar levels.

Food Preservation

Due to its ability to inhibit the growth of certain bacteria and fungi, D-Psicose can be used as a natural preservative in food products. Its antimicrobial properties enhance the shelf life of various food items without the need for synthetic preservatives.

Table 1: Comparison of Sweeteners

| Sweetener | Sweetness Relative to Sucrose | Calories (kcal/g) | Glycemic Index |

|---|---|---|---|

| Sucrose | 100% | 4 | 65 |

| D-Psicose | 70% | 0.2 | 32 |

| Stevia | 50-300% | 0 | 0 |

Anti-Diabetic Effects

Research indicates that D-Psicose may improve insulin sensitivity and glucose metabolism. It has been studied for its potential role in diabetes management by mimicking the effects of fructose without the associated metabolic drawbacks.

Prebiotic Properties

D-Psicose serves as a prebiotic that can promote the growth of beneficial gut bacteria. Its fermentation by gut microbiota may lead to improved digestive health and enhanced immune function.

Case Study: Prebiotic Effects

In a clinical trial involving diabetic patients, supplementation with D-Psicose resulted in significant improvements in gut microbiota composition and metabolic markers such as HbA1c levels over a period of 12 weeks.

Metabolite Studies

D-Psicose is not naturally occurring in significant amounts in human metabolism but can be detected in individuals exposed to it through diet or supplements. It is part of the human exposome, which encompasses all environmental exposures throughout an individual's life.

Structural Studies

The unique structure of D-Psicose allows researchers to study its interactions with enzymes and other biomolecules, providing insights into carbohydrate metabolism and potential therapeutic targets for metabolic disorders.

Mechanism of Action

D-mannitol exerts its effects primarily through osmotic diuresis. When administered intravenously, it increases the osmolarity of the blood, drawing water out of tissues and into the bloodstream. This process helps reduce swelling and pressure in tissues, such as in cases of cerebral edema .

Comparison with Similar Compounds

Key Observations :

- D-Psicose differs from D-fructose only at C3 (R configuration vs. S in fructose), altering its biochemical interactions .

- D-Tagatose, a C4 epimer of fructose, shares applications in low-calorie sweetening but has distinct metabolic pathways .

Physical and Functional Properties

| Property | D-Psicose | D-Fructose | D-Tagatose |

|---|---|---|---|

| Sweetness (vs. sucrose) | 70% | 150% | 92% |

| Caloric Content | ~0.4 kcal/g | ~4 kcal/g | ~1.5 kcal/g |

| Melting Point | 90–93°C | 103–105°C | 134–136°C |

| Solubility (25°C) | 58 g/100 mL | 375 g/100 mL | 62 g/100 mL |

| Glycemic Index | 0 | 19–23 | 3 |

Functional Differences :

- Thermal Stability : D-Psicose forms a eutectic mixture with xylitol at 57°C, lower than fructose’s eutectic temperature (72°C with xylitol), impacting its use in thermal energy storage .

- Antioxidant Activity : D-Psicose exhibits superior free-radical scavenging capacity compared to fructose, as shown in metabolomic studies .

Research Findings and Innovations

- Synthesis : D-Psicose is produced via enzymatic epimerization of fructose using immobilized ketose 3-epimerases, achieving yields >85% .

- Health Benefits : Clinical trials confirm D-psicose reduces postprandial blood glucose by inhibiting intestinal α-glucosidase, unlike fructose, which elevates glycemic response .

- Antimicrobial Derivatives : D-Psicose derivatives, such as hydrazide-linked biotin compounds, show potent activity against Staphylococcus aureus .

Biological Activity

(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, commonly known as D-Psicose or pseudofructose , is a rare sugar with the molecular formula and a molecular weight of approximately 180.16 g/mol . This compound has garnered attention due to its potential health benefits and biological activities. It is structurally related to fructose but differs in its configuration, which influences its metabolic pathways and biological effects.

- IUPAC Name : this compound

- CAS Number : 551-68-8

- Molecular Formula :

- Average Molecular Weight : 180.156 g/mol

- Synonyms : Erythrohexulose, pseudofructose

Metabolism and Absorption

D-Psicose is not a naturally occurring metabolite in the human body but can be absorbed from dietary sources. Its unique structure allows it to be metabolized differently compared to conventional sugars. Studies indicate that D-Psicose may have a lower caloric value than glucose and fructose due to its partial absorption in the intestines and subsequent fermentation by gut microbiota .

Antioxidant Properties

Research has shown that D-Psicose exhibits significant antioxidant activity. In vitro studies demonstrate its ability to scavenge free radicals and reduce oxidative stress markers. This antioxidant capacity is attributed to its hydroxyl groups, which can donate electrons and neutralize reactive oxygen species (ROS) .

Effects on Blood Glucose Levels

D-Psicose has been studied for its potential role in glycemic control. Clinical trials indicate that it may help lower postprandial blood glucose levels when consumed as part of a carbohydrate-rich meal. This effect is particularly beneficial for individuals with insulin resistance or type 2 diabetes .

Impact on Lipid Metabolism

Animal studies suggest that D-Psicose may positively influence lipid metabolism by reducing triglyceride levels and improving lipid profiles. The compound appears to modulate the expression of genes involved in lipid synthesis and oxidation .

Clinical Trials

- Study on Glycemic Response : A randomized controlled trial involving 30 participants assessed the effects of D-Psicose on postprandial blood glucose levels. Results indicated a significant reduction in glucose spikes compared to a control group consuming glucose .

- Antioxidant Activity Assessment : A study measured the antioxidant capacity of D-Psicose using various assays (DPPH radical scavenging activity and FRAP assay). The results confirmed that D-Psicose exhibited higher antioxidant activity than some common sugars .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 180.156 g/mol |

| CAS Number | 551-68-8 |

| Antioxidant Activity | High |

| Glycemic Index | Low |

| Study | Findings |

|---|---|

| Glycemic Response Study | Significant reduction in postprandial glucose |

| Antioxidant Assessment | Higher antioxidant activity than glucose |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.